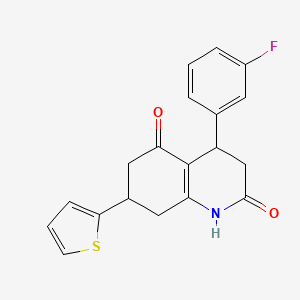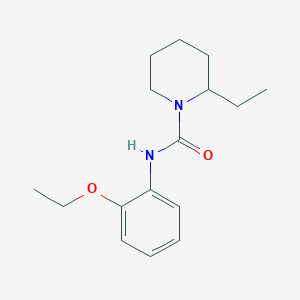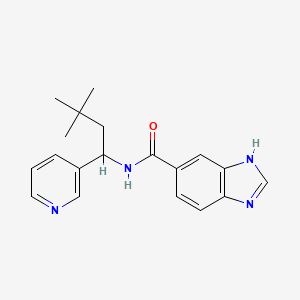![molecular formula C22H29N3O2 B5301344 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is a chemical compound that is commonly used in scientific research. It is a member of the pyridine family and has been found to have a number of important applications in the field of biochemistry. In
作用机制
The mechanism of action of 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol are varied and complex. It has been found to have significant anti-inflammatory effects, which can help to reduce pain and swelling in the body. Additionally, it has been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This can make it a valuable tool for studying the mechanisms of various diseases and disorders. However, one of the limitations of using this compound is that it can be difficult to synthesize and may not be readily available in large quantities.
未来方向
There are a number of future directions for research on 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol. One area of interest is the development of new drugs that are based on this compound. Additionally, there is ongoing research into the mechanisms of action of this compound, as well as its potential applications in the treatment of various diseases and disorders. Finally, there is interest in developing new synthesis methods for this compound that are more efficient and cost-effective.
合成方法
The synthesis method for 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is complex and involves several steps. It typically begins with the reaction of 2-bromo-4-nitropyridine with 4-(2-phenylethyl)piperidine to form 2-(4-(2-phenylethyl)piperidin-1-yl)-4-nitropyridine. This compound is then reduced to 2-(4-(2-phenylethyl)piperidin-1-yl)pyridine-4-amine, which is then reacted with 5-(2-hydroxyethyl)-2-methylpyridin-3-ol to form 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol.
科学研究应用
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol has a number of important applications in scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been used in the study of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
[6-(3-hydroxypropylamino)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-16-4-13-23-21-10-9-20(17-24-21)22(27)25-14-11-19(12-15-25)8-7-18-5-2-1-3-6-18/h1-3,5-6,9-10,17,19,26H,4,7-8,11-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCJEGIZCKVGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-{[4-(2-Phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)

![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)

![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)

![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)